molecular formula C18H27N3O2 B7134587 N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide

N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide

Cat. No.: B7134587
M. Wt: 317.4 g/mol
InChI Key: WFMWVAMAQXHCNR-UHFFFAOYSA-N
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Description

N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide is a complex organic compound that features a piperazine ring substituted with an oxane group and an acetamide moiety

Properties

IUPAC Name

N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-15(22)19-17-4-2-3-16(13-17)14-20-7-9-21(10-8-20)18-5-11-23-12-6-18/h2-4,13,18H,5-12,14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWVAMAQXHCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The oxane group is then introduced through a substitution reaction. The final step involves the acylation of the piperazine derivative with acetic anhydride to form the acetamide group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The oxane group may enhance the compound’s binding affinity and specificity, while the acetamide moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Used in various chemical syntheses.

Uniqueness

N-[3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenyl]acetamide is unique due to its combination of a piperazine ring with an oxane group and an acetamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

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